2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline
Description
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is a nitroaromatic compound featuring a 4-nitroaniline backbone substituted with a 3,3-dimethylbutynyl group at the 2-position. This structure combines the electron-withdrawing nitro group with a bulky alkyne substituent, influencing its electronic and steric properties. The compound’s unique substituent pattern may confer distinct reactivity and applications in catalysis, materials science, or medicinal chemistry, as inferred from studies on analogous nitroaniline derivatives.
Properties
CAS No. |
682357-48-8 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)7-6-9-8-10(14(15)16)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
InChI Key |
AITVBHIHNXNCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline typically involves the alkylation of 4-nitroaniline with 3,3-dimethylbut-1-yne. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include alkyl halides and strong bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,3-Dimethylbut-1-yn-1-yl)-4-aminobenzene.
Scientific Research Applications
Molecular Formula
- Molecular Formula: CHNO
Anticancer Activity
Recent studies suggest that compounds structurally similar to 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline may exhibit significant anticancer properties. The dual nature of its substituents could enhance its interaction with biological targets such as enzymes or receptors involved in cancer pathways. For instance, compounds with similar nitroaniline structures have shown activity against various human tumor cell lines, indicating potential for drug development .
Enzyme Inhibition
The compound's structural characteristics may allow it to act as an enzyme inhibitor. The presence of the nitro group can enhance binding affinity to specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancer .
Material Science Applications
The unique properties of 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline also make it a candidate for use in material science:
- Organic Electronics: Its alkyne functionality can facilitate the formation of conductive polymers or organic light-emitting diodes (OLEDs).
- Nanotechnology: The compound may be utilized in the synthesis of nanostructures due to its ability to form stable complexes with metal ions .
Case Study 1: Antitumor Activity Assessment
A study assessed the antitumor activity of various nitroaniline derivatives, including those similar to 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline. The compounds were evaluated using the National Cancer Institute's protocols across multiple cancer cell lines. Results indicated significant growth inhibition, suggesting that modifications to the nitroaniline structure could enhance therapeutic efficacy .
Case Study 2: Synthesis for Material Applications
Research has explored the synthesis of polymeric materials incorporating alkyne functionalities from compounds like 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline. The resultant materials demonstrated improved electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Nitroaniline | Simple aniline with a nitro group | Lacks alkyne functionality |
| 2-Amino-5-nitrophenol | Nitro group at different position | Different amino substitution pattern |
| 3-Nitrophenylacetylene | Contains an alkyne but lacks amine | Alkyne directly attached to phenyl without amine |
| 2-(Phenylethynyl)-4-nitroaniline | Contains phenylethynyl substituent | Different alkyne structure |
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline moiety can participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substitution at the 2-position (vs. 3-position in N-benzyl-3-nitroaniline ) alters electronic effects, as nitro group positioning influences resonance and inductive interactions .
Ionization Behavior and Proton Affinity
The 4-nitroaniline moiety confers pH-independent ionization in electrospray ionization (ESI), unlike 2- or 3-nitroaniline derivatives, which exhibit pH-dependent behavior due to differences in inductive and steric effects . For example:
- 4-Nitroaniline : Ionization efficiency remains constant across pH changes due to balanced resonance stabilization.
- 2-Nitroaniline : Lower basicity due to steric hindrance and weaker resonance stabilization, leading to pH-dependent ionization .
In gas-phase studies, 4-nitroaniline has lower proton affinity (PA) compared to 4-fluoroaniline (PA: 4-fluoroaniline > 4-nitroaniline) . This suggests that electron-withdrawing groups (e.g., -NO₂) reduce basicity, a trend likely applicable to the target compound.
Reactivity in Catalytic Reductions
Nitroaromatic compounds like 4-nitroaniline are model substrates for catalytic reductions. Key comparisons include:
Insights :
- The bulky 3,3-dimethylbutynyl group in the target compound may hinder interactions with catalytic surfaces (e.g., rGO-CuO ), slowing reduction rates compared to unsubstituted 4-nitroaniline.
- Metabolic reduction pathways (e.g., conversion to 2-amino-5-nitrophenol ) could also be sterically influenced.
Comparison :
- The target compound’s alkyne substituent may enhance membrane permeability or alter target binding compared to simpler nitroanilines.
Biological Activity
The compound 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is a derivative of nitroaniline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Formula
- Molecular Formula : C12H16N2O2
- Molar Mass : 220.27 g/mol
Structural Characteristics
The compound features a nitro group (-NO2) attached to an aniline structure, which is further substituted with a 3,3-dimethylbut-1-yn-1-yl group. This unique structure contributes to its biological properties.
Anticancer Properties
Research indicates that nitroaniline derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that introducing nitro groups can enhance cytotoxicity against various tumor cell lines.
Case Study: 4-Nitro Substituted 1,3-Diaryltriazenes
A study evaluated the biological activity of 4-nitro-substituted 1,3-diaryltriazenes, revealing that modifications at the para positions significantly increased their cytotoxic effects. The introduction of electron-withdrawing groups further enhanced their activity against cancer cells while showing reduced toxicity towards normal cells .
The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), which can induce oxidative stress leading to apoptosis in malignant cells. This mechanism was observed in a study where 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene exhibited preferential targeting of cancer cells through ROS induction .
Toxicity and Environmental Impact
While exploring the biological activities of nitroaniline derivatives, it is crucial to consider their toxicity. For example, 4-nitroaniline is known to be toxic via inhalation and ingestion, with an oral LD50 in rats reported at 750 mg/kg. Moreover, it poses significant risks to aquatic life and can cause long-term environmental damage if released into ecosystems .
Synthesis and Evaluation
The synthesis of this compound typically involves the electrophilic aromatic substitution method. The introduction of the nitro group is facilitated by nitration reactions under controlled conditions.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
